1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
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Description
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H19F3N2O3 and its molecular weight is 368.356. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
1-(2-Carbamoylguanidino)(furan-2-ylmethyl)urea, a compound synthesized by coupling purified furfural with urea, demonstrated broad-spectrum antibacterial activity against pathogens like Escherichia coli and Salmonella typhi. This suggests potential for the development of novel drugs for medicinal purposes based on similar urea derivatives (Donlawson et al., 2020).
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds through reactions involving furan and pyran derivatives indicates the versatility of these rings in forming pharmacologically active structures. For example, the synthesis of pyrazole derivatives from furan-2,3-dione highlights the potential of furan derivatives in creating bioactive molecules (Yıldırım & Kandemirli, 2005).
Catalytic Synthesis and Applications
The B(C6F5)3-catalyzed Prins/Ritter reaction provides a novel synthesis route for hexahydro-1H-furo[3,4-c]pyranyl amide derivatives, demonstrating the utility of furan-based compounds in organic synthesis to create complex molecular architectures. This method could be applied to synthesize molecules with potential biological activity or as intermediates in pharmaceutical synthesis (Reddy et al., 2014).
Novel Synthetic Routes to N-Heterocycles
Studies have described new synthetic routes to trifluoromethylated N-heterocycles based on condensations involving furan derivatives, indicating the potential of furan and pyran derivatives in synthesizing N-heterocycles with trifluoromethyl groups. These compounds are of interest due to their pharmacological properties, including potential anti-inflammatory and antimicrobial activities (Bazhin et al., 2015).
Antimicrobial Chitosan Derivatives
Chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including furan-containing compounds, have shown antimicrobial activity. This research underscores the utility of furan derivatives in modifying biopolymers for applications in antimicrobial coatings or materials (Hamed et al., 2020).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-1-(oxan-4-yl)-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c19-18(20,21)13-3-5-14(6-4-13)22-17(24)23(12-16-2-1-9-26-16)15-7-10-25-11-8-15/h1-6,9,15H,7-8,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSIMKZDDIKYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.